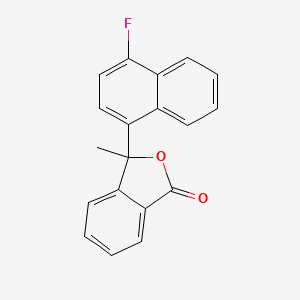
3-(4-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one is an organic compound that features a unique structure combining a fluorinated naphthalene moiety with an isobenzofuranone core
Méthodes De Préparation
The synthesis of 3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one typically involves a multi-step process. One efficient synthetic route includes the palladium-catalyzed cross-coupling reaction of 3-bromoperylene and 4-fluoronaphthalene-1-boronic acid pinacol ester. This reaction forms 3-(4-fluoronaphthalen-1-yl)perylene, which is then subjected to oxidative cyclodehydrogenation to yield the desired product . The reaction conditions often involve the use of AlCl3/chlorobenzene or DDQ/TfOH, with the selectivity confirmed by 19F NMR .
Analyse Des Réactions Chimiques
3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its properties.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various chemical interactions, potentially affecting biological pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
3-(4-Fluoronaphthalen-1-yl)-3-methylisobenzofuran-1(3H)-one can be compared with other similar compounds, such as:
3-Fluoroterrylene: Another fluorinated aromatic compound with applications in molecular sensing.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boric acid ester intermediate used in organic synthesis.
Propriétés
Numéro CAS |
2968-71-0 |
|---|---|
Formule moléculaire |
C19H13FO2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
3-(4-fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H13FO2/c1-19(15-9-5-4-8-14(15)18(21)22-19)16-10-11-17(20)13-7-3-2-6-12(13)16/h2-11H,1H3 |
Clé InChI |
JQKFDYAVDHRZGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C4=CC=CC=C43)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate](/img/structure/B11833392.png)
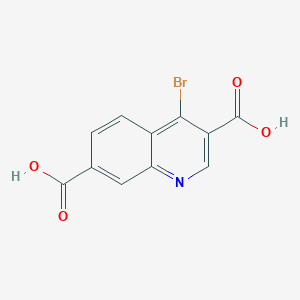
![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)
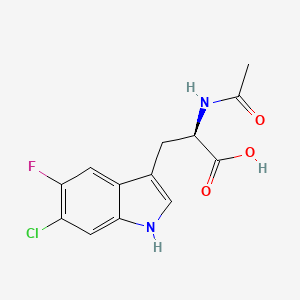


![(1S,7S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11833426.png)
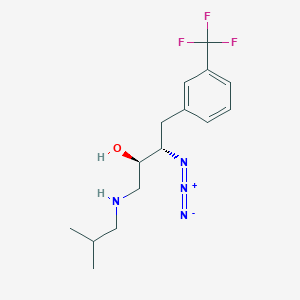
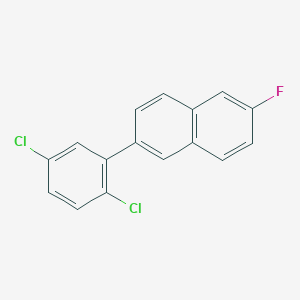


![N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide](/img/structure/B11833442.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)
